molecular formula C12H15NO4 B1600744 (S)-N-Benzylglutamic acid CAS No. 77539-18-5

(S)-N-Benzylglutamic acid

Cat. No. B1600744
CAS RN: 77539-18-5
M. Wt: 237.25 g/mol
InChI Key: IHSNQUNHINYDDN-JTQLQIEISA-N
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Description

(S)-N-Benzylglutamic acid is a chiral amino acid that has been widely used in scientific research due to its unique properties. It is a derivative of glutamic acid and has a benzyl group attached to its side chain. This modification has led to its increased stability and solubility in aqueous solutions, making it an ideal candidate for various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

  • Crystal Structure Analysis :

    • (S)-N-Benzylglutamic acid has been studied for its crystal structure using three-dimensional X-ray intensity data. The research revealed the absolute configuration of the glutamic acid component and discussed the unique conformation of its carbon skeleton, which differs from other analyzed glutamic acids. This study contributes to the understanding of molecular structures and conformations in crystallography (Ashida, Sasada, & Kakudo, 1967).
  • Synthesis and Neuroexcitatory Activity :

    • Research on the stereoselective synthesis of different diastereoisomers of (S)-N-Benzylglutamic acid has been conducted. One specific isomer, (2S,3R)-s-Benzylglutamic acid, was found to exhibit significantly higher neuroexcitatory activity compared to glutamate and other isomers, suggesting potential applications in neurobiology and pharmaceutical research (Shirahama, Hashimoto, Yanagida, & Horikawa, 1990).
  • Metabolism Studies :

    • The role of glutathione in reacting with benzene oxide, a metabolite of benzene, has been investigated. The study provides insights into the detoxification pathways involving glutathione and metabolites like benzene oxide, which is related to (S)-N-Benzylglutamic acid metabolism (Henderson et al., 2005).
  • Acyclic Analogs of Kainoids and Depolarizing Activities :

    • Research on the synthesis of acyclic analogs of kainoids, including β-benzylglutamic acids, has been conducted. These compounds' depolarizing activities were observed, which is significant for understanding neurotransmitter activities and developing potential therapeutic agents (Hashimoto, Hashimoto, & Shirahama, 1996).
  • Optical Resolution in Amino Acid Synthesis :

    • The synthesis and optical resolution of DL-2-Benzylglutamic acid have been achieved, providing two optically active isomers. This research is significant in the field of stereochemistry and the synthesis of optically active compounds, which are crucial in pharmaceuticals (IzumiYoshiharu et al., 2006).
  • Food Science and Additives :

    • Benzoic acid and its derivatives, including (S)-N-Benzylglutamic acid, are natural components in foods and additives. They have been studied for their uses, exposure, and controversy in food science, highlighting their significance in nutritional studies and food safety (del Olmo, Calzada, & Nuñez, 2017).
  • Enzyme Assays and Biotechnology :

    • Studies on glucuronoyl esterases have used commercially available benzyl glucuronic acid ester, related to (S)-N-Benzylglutamic acid, for enzyme assays. This research is crucial for understanding enzyme activities and developing biotechnological applications (Sunner et al., 2015).
  • Treatment in Metabolic Disorders :

    • N-carbamylglutamate, an analog of (S)-N-Benzylglutamic acid, has been used to treat hyperammonemia in neonates with methylmalonic aciduria, demonstrating the potential therapeutic applications of related compounds in treating metabolic disorders (Yap et al., 2016).
  • Medical and Pharmaceutical Applications :

    • Research on hyaluronic acid derivatives, including those esterified with benzyl alcohol, relates to the study of (S)-N-Benzylglutamic acid. These studies highlight the use of such compounds in medical and pharmaceutical applications, including tissue engineering and wound healing (Abatangelo et al., 2020).
  • Environmental and Occupational Health Studies :

    • The study of urban air and tobacco smoke in benzene exposure, involving metabolites related to (S)-N-Benzylglutamic acid, provides insights into environmental and occupational health. It emphasizes the importance of understanding the impact of environmental pollutants on human health (Bono et al., 2005).
  • Agricultural Studies :

    • Research on benzoic acid's physiological role in plant growth and yield, related to (S)-N-Benzylglutamic acid, contributes to agricultural science, particularly in understanding how such compounds affect plant development and crop yields (Sadak, El-Lethy, & Dawood, 2013).
  • Diagnostic Marker Analysis in Metabolic Diseases :

    • Analytical methods for detecting organic acids, including derivatives of (S)-N-Benzylglutamic acid, have been developed for diagnosing inherited metabolic disorders. This research is significant in the medical field for early diagnosis and treatment of such disorders (Al-Dirbashi et al., 2007).

properties

IUPAC Name

(2S)-2-(benzylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNQUNHINYDDN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455478
Record name N-Benzyl-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Benzylglutamic acid

CAS RN

77539-18-5
Record name N-Benzyl-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Marchalin, K Kadlecikova, N Bar… - Synthetic …, 1998 - Taylor & Francis
A mild procedure for the preparation of enantiopure N-alkylated (S)-(+)-5-oxoprolines 3a-r is described. The method starting from (S)-glutamic acid appears generally applicable to …
Number of citations: 20 www.tandfonline.com
WH Pearson, SC Bergmeier… - The Journal of Organic …, 1992 - ACS Publications
An enantioselective synthesis of the indolizidine alkaloid (-)-slaframine 1 is reported. Reductive double cyclization of the azido epoxy tosylate 48 afforded the indolizidine 52, which was …
Number of citations: 74 pubs.acs.org

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